molecular formula C12H11F2N B1429717 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile CAS No. 1260877-15-3

1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile

Cat. No. B1429717
M. Wt: 207.22 g/mol
InChI Key: YFUNIFLOZWEGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is a chemical compound with the molecular formula C12H11F2N . It has a molecular weight of 207.22 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is 1S/C12H11F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 . This indicates that the molecule consists of a cyclopentane ring with a carbonitrile group (-CN) and a 2,6-difluorophenyl group attached to it.


Physical And Chemical Properties Analysis

1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is a powder .

Scientific Research Applications

  • Synthesis and Anticonvulsant Activity : A study explored the synthesis of amino amides and amino esters based on cyclopentane-1-carbonitrile derivatives, including 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile. These compounds showed potential for anticonvulsant activity (Arustamyan et al., 2019).

  • Formation of Spiro Compounds : Research demonstrated the formation of spiro compounds by cyclocondensation involving similar cyclopentane-1-carbonitrile structures. This process is significant in creating complex molecular structures (Shi et al., 2010).

  • Knoevenagel Condensation and Ring Closure : A study found that interacting certain benzaldehydes with substituted acetonitriles (including structures similar to 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile) leads to the formation of spiroquinoline-cyclopentane analogues. This reaction progresses via Knoevenagel condensation and subsequent ring closure (Tverdokhlebov et al., 2006).

  • Use in Cyanation Reactions : A study highlighted the use of dicyanomethylene compounds, which include similar cyclopentane-1-carbonitrile derivatives, as cyanation reagents in organic synthesis (Döpp et al., 2002).

  • Investigation in Organic Synthesis : The molecule was involved in the synthesis of cyanohydrin glycosides, indicating its use in complex organic synthesis processes (Olafsdottir et al., 1991).

  • Proton Magnetic Resonance Studies : Proton nuclear magnetic resonance (NMR) studies included cyclopentane-1-carbonitrile derivatives, demonstrating its application in analytical chemistry for understanding molecular structures (Koster & Janssen, 1976).

properties

IUPAC Name

1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUNIFLOZWEGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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